2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine
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Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine is a complex organic compound featuring a piperidine and pyrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine typically involves multiple steps, starting with the preparation of 4,4-difluoropiperidine. One common method involves the reaction of t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane at room temperature for several hours . The resulting product is then further reacted with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Difluoropiperidine-1-carbonyl)-4-[(4-fluorophenyl)methyl]morpholine
- 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine is unique due to its specific combination of piperidine and pyrazine rings, which may confer distinct chemical and biological properties compared to similar compounds. Its difluorinated piperidine moiety is particularly noteworthy for its potential to enhance stability and biological activity.
Properties
Molecular Formula |
C16H22F2N4O |
---|---|
Molecular Weight |
324.37 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C16H22F2N4O/c1-12-10-19-11-14(20-12)21-6-2-13(3-7-21)15(23)22-8-4-16(17,18)5-9-22/h10-11,13H,2-9H2,1H3 |
InChI Key |
JSEIVWNDENZPPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
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